N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a bipyridine moiety, which is known for its role in coordination chemistry and as a ligand in various catalytic processes. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide belongs to the class of amides and can be further classified as a substituted propanamide due to its structural features. Its functional groups include an amide linkage and aromatic rings, which are characteristic of many biologically active compounds.
The synthesis of N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. Common methods may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity.
The molecular structure comprises several key components:
The compound's structural data can be represented using various notations:
CC(=O)N(c1cccc(c1)Nc2c(cnc(n2))C(F)(F)F)
InChI=1S/C21H20F3N3O/c22-21(23,24)19-10-12(11-13(19)14-29-20(25)26)15-27-18-9-8-17(28-18)16(5-6-7-30-18)
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can participate in various chemical reactions:
Technical details such as reaction mechanisms and conditions are vital for understanding how these transformations occur.
The mechanism of action for N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is not fully elucidated but is hypothesized to involve:
Data from biological assays would provide insight into its efficacy and specificity.
The compound is expected to exhibit:
Key chemical properties include:
Relevant analyses such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could provide detailed insights into these properties.
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has potential applications in:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0